Analgesic Potency in Mouse Acetic Acid Writhing Test: Sampirtine vs. Flupirtine
In the mouse acetic acid writhing test—a standard primary screen for analgesic activity—Sampirtine (designated D 17033 in the patent) achieved an oral ED50 of 1.4 mg/kg, compared to 44.5 mg/kg for the commercial aminopyridine analgesic flupirtine (Katadolon), representing an approximately 32-fold greater potency [1]. Both compounds were tested under the same experimental conditions within the same patent study, enabling direct head-to-head comparison.
| Evidence Dimension | Oral analgesic ED50 (mouse acetic acid writhing test) |
|---|---|
| Target Compound Data | ED50 = 1.4 mg/kg p.o. |
| Comparator Or Baseline | Flupirtine (Katadolon): ED50 = 44.5 mg/kg p.o. |
| Quantified Difference | Approximately 31.8-fold greater potency for Sampirtine |
| Conditions | Mouse acetic acid writhing test (Koster et al., Fed. Proc. 18: 412, 1959); oral (p.o.) administration |
Why This Matters
For procurement decisions in analgesic research, a 32-fold potency difference means Sampirtine can achieve equivalent pain suppression at substantially lower doses, reducing compound consumption per experiment and potentially minimizing dose-related confounding effects.
- [1] Emig P, Engel J, Scheffler G, Weischer CH, Nickel B. US Patent 4,851,420. Pharmacological data: D 17033 Mouse ED50 1.4 mg/kg p.o.; Flupirtin Mouse ED50 44.5 mg/kg p.o. Acetic acid writhing test per Koster et al., Fed. Proc. 18: 412 (1959). Column 12, lines 391–394. View Source
